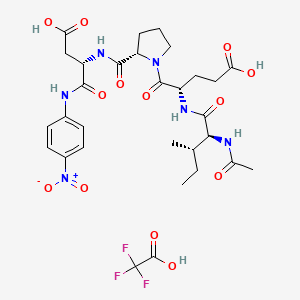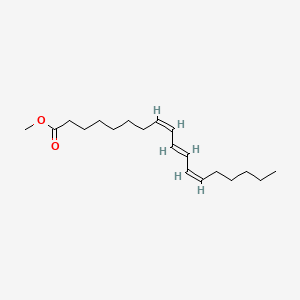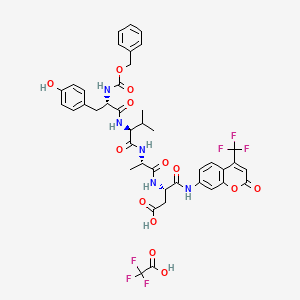
Ac-IEPD-pNA (trifluoroacetate salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-IEPD-pNA (trifluoroacetate salt) is a colorimetric substrate used primarily for detecting the activity of granzyme B and caspase-8 enzymes. The compound’s full chemical name is N-acetyl-L-isoleucyl-L-α-glutamyl-L-prolyl-N-(4-nitrophenyl)-L-α-asparagine, trifluoroacetate salt . It is widely used in biochemical research to measure enzyme activity through colorimetric detection at 405 nm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-IEPD-pNA (trifluoroacetate salt) involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of amino groups and carboxyl groups to prevent unwanted reactions. The peptide chain is then assembled using solid-phase peptide synthesis (SPPS) techniques, where each amino acid is added one at a time .
Protection of Amino Groups: The amino groups of the amino acids are protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.
Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA) or piperidine.
Cleavage from Resin: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of Ac-IEPD-pNA (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a solid form .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-IEPD-pNA (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. Granzyme B and caspase-8 enzymes preferentially bind to and cleave the Ile-Glu-Pro-Asp (IEPD) peptide sequence to release p-nitroanilide (pNA) .
Common Reagents and Conditions
Enzymes: Granzyme B and caspase-8
Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
Detection: Colorimetric detection at 405 nm
Major Products Formed
The major product formed from the enzymatic cleavage of Ac-IEPD-pNA (trifluoroacetate salt) is p-nitroanilide (pNA), which can be quantified by measuring the absorbance at 405 nm .
Wissenschaftliche Forschungsanwendungen
Ac-IEPD-pNA (trifluoroacetate salt) is widely used in scientific research for the following applications:
Enzyme Activity Assays: It is used as a substrate to measure the activity of granzyme B and caspase-8 enzymes in various biological samples.
Apoptosis Studies: The compound is used to study apoptosis (programmed cell death) by detecting the activity of caspase-8, a key enzyme involved in the apoptotic pathway.
Drug Screening: It is used in high-throughput screening assays to identify potential inhibitors or activators of granzyme B and caspase-8.
Cancer Research: The compound is used to study the role of granzyme B and caspase-8 in cancer cell death and immune response.
Wirkmechanismus
Ac-IEPD-pNA (trifluoroacetate salt) exerts its effects by serving as a substrate for granzyme B and caspase-8 enzymes. These enzymes bind to the Ile-Glu-Pro-Asp (IEPD) peptide sequence and cleave it to release p-nitroanilide (pNA). The release of p-nitroanilide can be quantified by measuring the absorbance at 405 nm, providing a measure of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-DEVD-pNA: A substrate for caspase-3, which cleaves the Asp-Glu-Val-Asp (DEVD) peptide sequence to release p-nitroanilide.
Ac-LEHD-pNA: A substrate for caspase-9, which cleaves the Leu-Glu-His-Asp (LEHD) peptide sequence to release p-nitroanilide.
Uniqueness
Ac-IEPD-pNA (trifluoroacetate salt) is unique due to its specificity for granzyme B and caspase-8 enzymes. This specificity makes it a valuable tool for studying the activity of these enzymes in various biological processes, particularly in apoptosis and immune response .
Eigenschaften
Molekularformel |
C30H39F3N6O13 |
|---|---|
Molekulargewicht |
748.7 g/mol |
IUPAC-Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H38N6O11.C2HF3O2/c1-4-15(2)24(29-16(3)35)27(42)31-19(11-12-22(36)37)28(43)33-13-5-6-21(33)26(41)32-20(14-23(38)39)25(40)30-17-7-9-18(10-8-17)34(44)45;3-2(4,5)1(6)7/h7-10,15,19-21,24H,4-6,11-14H2,1-3H3,(H,29,35)(H,30,40)(H,31,42)(H,32,41)(H,36,37)(H,38,39);(H,6,7)/t15-,19-,20-,21-,24-;/m0./s1 |
InChI-Schlüssel |
WIDZNAURMGQRCO-QIWSZQIESA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Difluoromethoxy)phenyl]-5-(3-phenylpropyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796983.png)




![(1R)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-(3,4-difluorophenyl)-N,N-dimethylethanamine](/img/structure/B10797023.png)
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10797025.png)
![3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797034.png)
![3-[4-(Difluoromethoxy)phenyl]-6-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797041.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)

![1-benzyl-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidin-4-amine](/img/structure/B10797071.png)

